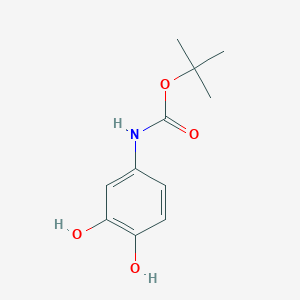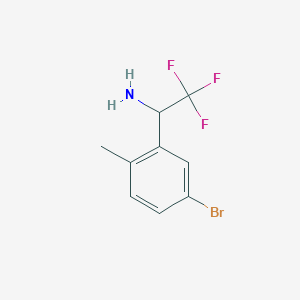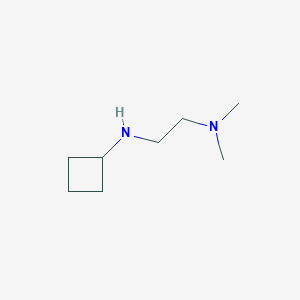![molecular formula C10H9F3N2O3S B13617166 [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate is a compound that has gained attention in the field of synthetic chemistry due to its unique structural features and reactivity. The presence of the trifluoromethyl group and the diazirine ring makes it a valuable intermediate in various chemical transformations. This compound is particularly noted for its applications in photochemistry and as a precursor for generating reactive intermediates.
Métodos De Preparación
One common synthetic route includes the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This method provides moderate to excellent yields with high regioselectivity. Industrial production methods often involve similar catalytic processes but are optimized for larger scale production and higher efficiency.
Análisis De Reacciones Químicas
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons or alcohols.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and dynamics.
Biology: The compound is employed in photoaffinity labeling to investigate protein-ligand interactions.
Mecanismo De Acción
The mechanism by which [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate exerts its effects involves the generation of reactive intermediates upon exposure to light. The diazirine ring, when irradiated with UV light, forms a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, facilitating the formation of new compounds. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
Similar compounds to [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate include:
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic potential.
3-(Trifluoromethyl)pyrazoles: Used in pharmaceuticals and agrochemicals for their biological activities.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of various organic compounds. The uniqueness of this compound lies in its diazirine ring, which allows for the generation of reactive carbenes under mild conditions, making it a versatile intermediate in synthetic transformations.
Propiedades
Fórmula molecular |
C10H9F3N2O3S |
|---|---|
Peso molecular |
294.25 g/mol |
Nombre IUPAC |
[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H9F3N2O3S/c1-19(16,17)18-6-7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-5H,6H2,1H3 |
Clave InChI |
SELJLNGWPXUWRB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


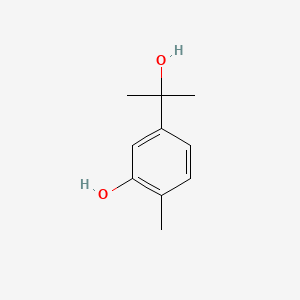
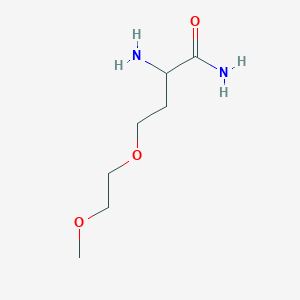
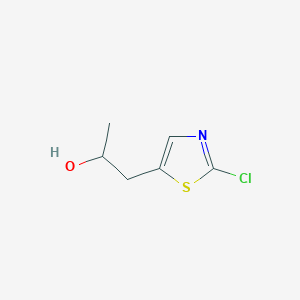
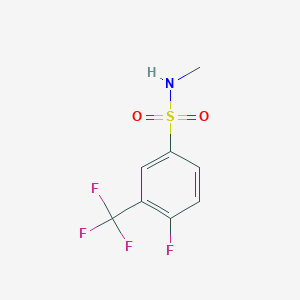

![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
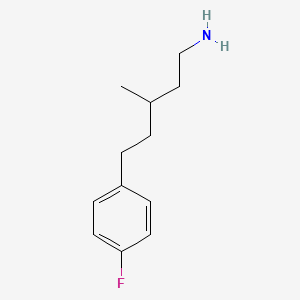

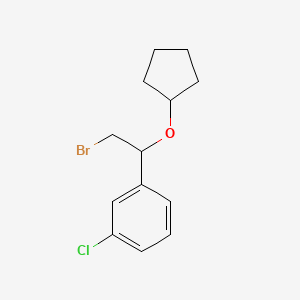
![5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13617132.png)
